Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-

Catalog No.
S13129303
CAS No.
17823-37-9
M.F
C6BrF4NO2
M. Wt
273.97 g/mol
Availability
In Stock
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Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-

CAS Number

17823-37-9

Product Name

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene

Molecular Formula

C6BrF4NO2

Molecular Weight

273.97 g/mol

InChI

InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

YXEBOUJWPDMBTC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)[N+](=O)[O-]

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is a halogenated aromatic compound characterized by the presence of a bromine atom, four fluorine atoms, and a nitro group attached to a benzene ring. Its molecular formula is C6BrF4N2O2C_6BrF_4N_2O_2, and it features a complex arrangement of substituents that influence its chemical properties and reactivity. The compound is notable for its high electronegativity due to the fluorine atoms, which can significantly affect its interactions in various chemical environments.

  • Nucleophilic Aromatic Substitution: The bromine atom in the compound can be substituted by various nucleophiles. This reaction is facilitated by the electron-withdrawing effects of the fluorine and nitro groups, which stabilize the negative charge on the intermediate formed during the reaction .
  • Reduction Reactions: The nitro group can be reduced to an amine or other functional groups under appropriate conditions. This transformation is often carried out using reducing agents such as iron or tin in acidic media .
  • Electrophilic Substitution: The fluorinated positions on the benzene ring can also undergo electrophilic substitution reactions, although they may have lower reactivity due to the strong electron-withdrawing nature of the fluorine atoms .

The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves:

  • Bromination: Starting from a suitable tetrafluorobenzene derivative, bromination can be achieved using bromine in an inert solvent like carbon tetrachloride under controlled conditions .
  • Nitration: The introduction of the nitro group can be accomplished through electrophilic nitration using a mixture of concentrated nitric and sulfuric acids .
  • Purification: The crude product can be purified via sublimation or recrystallization methods to obtain high-purity samples suitable for characterization and further studies .

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- has several potential applications:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique electronic properties, it may find applications in developing advanced materials such as polymers with specific electrical or thermal properties.
  • Research Tool: Its reactivity allows it to be used as a probe in studying reaction mechanisms involving halogenated compounds .

Interaction studies involving Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- focus on its behavior in various chemical environments. These studies are crucial for understanding how this compound interacts with biological systems and other chemical species:

  • Solvent Effects: The compound's solubility and reactivity can vary significantly based on the solvent used. Polar solvents may enhance nucleophilic substitution reactions due to better stabilization of intermediates.
  • Complex Formation: Investigations into its ability to form complexes with metal ions or other organic molecules are ongoing. Such interactions could lead to novel applications in catalysis or materials science .

Several compounds share structural similarities with Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
1-Bromo-2,3,4-trifluoro-5-nitrobenzeneBromine and three fluorine substituentsLess fluorinated; potentially more reactive due to fewer electronegative groups
1-Bromo-2,3-difluoro-4-nitrobenzeneBromine and two fluorine substituentsLower electronegativity; may exhibit different reactivity patterns
1-Bromo-2-fluoro-3-nitrobenzeneBromine and one fluorine substituentSimplest structure; higher reactivity due to fewer steric hindrances
1-Bromo-3-fluoro-4-nitrobenzeneBromine and one fluorine substituentSimilar nitro group positioning; varied reactivity based on substitution pattern

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- stands out due to its high degree of fluorination combined with a nitro group that imparts unique electronic properties not found in less-substituted analogs. This makes it particularly interesting for both synthetic and applied chemistry contexts.

Nitration of Brominated Tetrafluorobenzenes

The synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene typically involves the nitration of brominated tetrafluorobenzene precursors [25]. This approach represents one of the most direct and efficient routes to the target compound, with documented yields reaching up to 81% under optimized conditions [25]. The conventional synthesis employs 3-bromo-1,2,4,5-tetrafluorobenzene as the starting material, which undergoes regioselective nitration at the position para to the bromine atom [25] [17].

A key experimental procedure involves reacting 3-bromo-1,2,4,5-tetrafluorobenzene (2.80 g, 12 mmol) with nitronium tetrafluoroborate (6.45 g, 48 mmol) in sulfolane (45 ml) at 338 K for 2 hours [25]. This reaction demonstrates high regioselectivity due to the electronic and steric effects of the existing substituents on the aromatic ring [17]. Following the reaction, the mixture is cooled to room temperature, diluted with water, and the product is extracted with chloroform [25]. Purification via water steam distillation yields the target compound with high purity [25].

Alternative approaches involve the nitration of other brominated fluorobenzene derivatives, though these generally require more complex reaction conditions and often result in lower yields or mixtures of isomers that necessitate additional purification steps [14] [29].

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution represents the fundamental mechanistic pathway for introducing the nitro group into the brominated tetrafluorobenzene scaffold [4] [11]. Despite the deactivating nature of both bromine and fluorine substituents, carefully controlled reaction conditions enable successful nitration [11] [17]. The presence of multiple electron-withdrawing groups makes the aromatic ring significantly less nucleophilic compared to benzene, necessitating more powerful electrophiles and often requiring harsher reaction conditions [4] [7].

Several electrophilic nitrating agents have been employed for this transformation, including:

  • Nitronium tetrafluoroborate (NO₂BF₄), which serves as a powerful nitrating agent that can function effectively even with deactivated aromatic systems [25] [34].
  • Mixed acid systems comprising concentrated nitric acid and sulfuric acid, which generate the nitronium ion in situ [10] [27].
  • Nitric acid with catalytic systems, which can enhance the electrophilicity of the nitrating species [18] [19].

The regioselectivity of these reactions is governed by the electronic and steric effects of the existing substituents [17] [24]. In the case of brominated tetrafluorobenzenes, the nitration typically occurs at the position with the highest electron density, which is often para to the bromine atom due to its relatively weaker electron-withdrawing effect compared to fluorine [22] [24].

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

The choice of solvent system significantly impacts the efficiency and selectivity of the nitration reaction in the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene [16] [23]. Polar aprotic solvents have demonstrated superior performance in facilitating the nitration of highly fluorinated aromatic compounds [25] [19].

Sulfolane (tetramethylene sulfone) has emerged as a particularly effective solvent for the nitration of brominated tetrafluorobenzenes [25]. Its high polarity (dielectric constant of 43.3) enables efficient dissolution of both the organic substrate and the nitrating agent, while its aprotic nature prevents undesired side reactions that might occur with protic solvents [25] [5]. Additionally, sulfolane's high boiling point (285°C) allows for reactions to be conducted at elevated temperatures when necessary [5] [23].

Temperature control plays a crucial role in optimizing both reaction rate and selectivity [16] [23]. Studies have shown that:

Temperature Range (K)Effect on ReactionTypical Yield (%)
273-298Slow reaction rate, high selectivity40-60
298-338Optimal balance of rate and selectivity70-85
>338Faster reaction, potential side reactions50-70

The optimal temperature range for the nitration of brominated tetrafluorobenzenes has been established at 338 K (65°C), which provides sufficient thermal energy to overcome the activation barrier while minimizing side reactions [25] [16]. At lower temperatures, the reaction proceeds more slowly but often with higher regioselectivity [16] [23]. Conversely, higher temperatures accelerate the reaction but may lead to multiple nitration or other side reactions that reduce the yield of the desired product [23] [27].

Catalytic Approaches and Yield Enhancements

Various catalytic systems have been developed to enhance the efficiency of nitration reactions for fluorinated aromatic compounds [18] [19]. These catalysts typically function by increasing the electrophilicity of the nitrating agent or by activating the aromatic substrate [18] [26].

Metal triflates, particularly those based on lanthanides and indium, have demonstrated remarkable efficacy in catalyzing the nitration of deactivated aromatic systems [18] [19]. Indium triflate [In(OTf)₃] at loadings as low as 0.5-2.0 mol% has been shown to effectively catalyze nitration reactions using 90% nitric acid, providing yields of 56-86% for various aromatic substrates [18]. The catalytic activity of these metal triflates is attributed to their strong Lewis acidity, which enhances the electrophilicity of the nitrating agent [18] [19].

Perfluorinated rare earth metal salts, such as ytterbium perfluorooctanesulfonate [Yb(OSO₂C₈F₁₇)₃], have also been employed as catalysts for the nitration of fluorinated aromatics in fluorous phase systems [26]. These catalysts offer the advantage of facile recovery and reuse, contributing to more sustainable synthetic processes [26] [18].

The yield of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene can be significantly enhanced through:

  • The use of excess nitrating agent (typically 3-4 equivalents) to drive the reaction to completion [25] [18].
  • Extended reaction times (2-4 hours) to ensure complete conversion of the starting material [25] [18].
  • Careful control of water content in the reaction mixture, as water can hydrolyze the nitrating agent and reduce its effectiveness [34] [35].
  • Sequential addition of the nitrating agent to maintain a consistent concentration throughout the reaction period [18] [27].

Implementation of these optimized conditions has enabled yields of up to 81% for the synthesis of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene, representing a significant improvement over earlier synthetic approaches [25] [17].

Mechanistic Studies of Nitro Group Introduction

Role of Nitronium Ion Intermediates

The nitronium ion (NO₂⁺) serves as the key electrophilic species in the nitration of brominated tetrafluorobenzenes [7] [10]. This highly reactive intermediate can be generated through various pathways, depending on the nitrating system employed [10] [31].

In mixed acid systems (nitric acid/sulfuric acid), the nitronium ion forms via a protonation-dehydration sequence [7] [10]:

  • Protonation of nitric acid by sulfuric acid: HNO₃ + H₂SO₄ → H₂NO₃⁺ + HSO₄⁻
  • Dehydration of the protonated species: H₂NO₃⁺ → NO₂⁺ + H₂O

The overall equilibrium can be represented as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺ [10] [12]

When nitronium tetrafluoroborate (NO₂BF₄) is used as the nitrating agent, the nitronium ion is already present in the salt and is released upon dissolution in an appropriate solvent [34] [35]. This direct source of the nitronium ion is particularly advantageous for the nitration of deactivated aromatic systems like brominated tetrafluorobenzenes [25] [34].

Spectroscopic studies, including Raman and infrared spectroscopy, have confirmed the presence of the nitronium ion in various nitrating media [5] [23]. The concentration of the nitronium ion decreases with increasing water content, which explains the sensitivity of these reactions to moisture [5] [23].

The reaction of the nitronium ion with the aromatic ring proceeds through the formation of a Wheland intermediate (σ-complex) [7] [11]. This intermediate subsequently undergoes deprotonation to restore aromaticity, yielding the nitrated product [7] [11]. In the case of highly fluorinated systems, the deprotonation step is facilitated by the increased acidity of the remaining hydrogen atom [11] [17].

Steric and Electronic Influences on Regioselectivity

The regioselectivity observed in the nitration of brominated tetrafluorobenzenes is governed by a complex interplay of steric and electronic factors [17] [24]. Understanding these influences is crucial for predicting and controlling the outcome of nitration reactions [17] [22].

Electronic effects play a dominant role in determining the preferred site of nitration [17] [22]. Despite being deactivating groups, both bromine and fluorine exhibit ortho-para directing effects due to their ability to donate electrons through resonance, albeit this effect is weaker than their electron-withdrawing inductive effect [22] [24]. The relative electron-withdrawing strengths follow the order: F > Cl > Br > I, with fluorine being the strongest [22] [24].

In brominated tetrafluorobenzenes, the position para to bromine typically exhibits the highest electron density and is therefore the preferred site for electrophilic attack [22] [24]. This preference is further enhanced by the steric hindrance around the ortho positions, which discourages nitration at these sites [16] [24].

Computational studies using density functional theory (DFT) at the M06-2X/6-311G(d,p) level have provided valuable insights into the energetics of the nitration process [17]. These calculations have revealed that:

  • The rate-determining step in the nitration of deactivated aromatics is the formation of the σ-complex (Wheland intermediate) [17].
  • The energy difference between transition states leading to different regioisomers accurately predicts the observed product distribution [17].
  • Solvent effects significantly influence the relative energies of these transition states and must be considered for quantitative predictions [17].

The regioselectivity in fluorinated systems is particularly pronounced, with para substitution often dominating over ortho substitution by a ratio much greater than the statistical 1:2 expectation [22] [24]. For example, fluorobenzene undergoes nitration to yield approximately 90% para-substituted product, whereas other halobenzenes give ratios of ortho and para products closer to the statistical distribution [22]. This enhanced para selectivity in fluorinated systems is attributed to the stronger inductive electron-withdrawing effect of fluorine, which more severely deactivates the ortho position compared to other halogens [24].

Unit Cell Parameters and Space Group Determination

The crystallographic analysis of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- reveals a well-defined orthorhombic crystal system with space group Pna2₁ [1] [2]. The comprehensive unit cell parameters demonstrate the precise three-dimensional arrangement of molecules within the crystal lattice.

ParameterValue
Molecular FormulaC₆BrF₄NO₂ [1]
Molecular Weight273.98 g/mol [1]
Crystal SystemOrthorhombic [1]
Space GroupPna2₁ [1]
Hall SymbolP 2c -2n [1]
Unit Cell a (Å)5.6718(3) [1]
Unit Cell b (Å)10.9476(6) [1]
Unit Cell c (Å)12.2652(8) [1]
Unit Cell Volume (ų)761.58(8) [1]
Z4 [1]
Temperature (K)93 [1]
Density (Mg m⁻³)2.390 [1]
μ (mm⁻¹)5.44 [1]

The orthorhombic crystal system with the noncentrosymmetric space group Pna2₁ indicates the absence of inversion symmetry, which is confirmed by the refined Flack parameter of 0.026(10) [1]. The relatively compact unit cell volume of 761.58(8) ų accommodates four molecules per unit cell, resulting in an efficient packing arrangement. The high density of 2.390 Mg m⁻³ reflects the presence of heavy bromine atoms and the compact molecular packing facilitated by multiple intermolecular interactions [1].

Data collection was performed using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation at 93 K [1]. The low-temperature measurement ensures minimal thermal motion and enhanced precision in determining atomic positions. A total of 4314 measured reflections yielded 1550 independent reflections with an internal R factor of 0.026, indicating excellent data quality [1]. The final refinement achieved exceptional precision with R[F² > 2σ(F²)] = 0.023 and wR(F²) = 0.053 [1].

Torsional Angles and Nonplanar Nitro Group Orientation

The most significant structural feature of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is the substantial deviation of the nitro group from coplanarity with the benzene ring [1]. The nitro group exhibits a pronounced twist of 41.68(28)° with respect to the arene ring mean plane [1] [3]. This nonplanar orientation represents a critical departure from the typical planar configuration observed in many nitrobenzene derivatives.

Torsional FeatureValueDescription
Nitro Group Twist (O1—N1—O2 vs Benzene Ring)41.68(28)° [1]Nonplanar orientation due to steric hindrance
F2 and F3 vs Oxygen AtomsRepulsive interactions [1]Ortho-positioned fluorine atoms cause repulsion

The nonplanar nitro group configuration arises from repulsive interactions between the ortho-positioned fluorine atoms (F2 and F3) and the oxygen atoms of the nitro group [1]. This steric hindrance forces the nitro group to rotate out of the benzene ring plane, creating a twisted molecular conformation that significantly influences the crystal packing and intermolecular interactions. The magnitude of this twist angle is substantial compared to many other nitrobenzene derivatives, where smaller deviations from planarity are typically observed [4] [5].

The nitrogen-oxygen bond lengths within the nitro group show asymmetry, with O1—N1 measuring 1.217(4) Å and O2—N1 measuring 1.234(3) Å [1]. This difference in bond lengths results from distinct intermolecular interactions experienced by each oxygen atom, with O1 participating in strong bromine contacts while O2 engages in weaker fluorine interactions [1].

Comparative Analysis with Analogous Polyhalogenated Nitrobenzenes

The structural characteristics of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- can be understood more comprehensively through comparison with related polyhalogenated nitrobenzene compounds [6] [7] [8]. This comparative analysis reveals significant variations in crystal systems, space groups, and intermolecular interaction patterns.

CompoundMolecular FormulaCrystal SystemSpace GroupNitro Group Twist (°)Key Interactions
1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzeneC₆BrF₄NO₂ [1]Orthorhombic [1]Pna2₁ [1]41.68(28) [1]O⋯Br, weak F⋯F [1]
1,2,3-Tribromo-5-nitrobenzeneC₆H₂Br₃NO₂ [6] [7]Triclinic [6]P1̄ [6]Variable [6]Br⋯Br halogen bonds [6] [7]
1,3-Dibromo-2-iodo-5-nitrobenzeneC₆H₂Br₂INO₂ [6] [7]Monoclinic [6]P2₁/c [6]Variable [6]Br⋯I halogen bonds [6] [7]

The comparison reveals that the tetrafluoro compound adopts a unique orthorhombic crystal system, contrasting with the triclinic and monoclinic systems observed in the tribromo and dibromo-iodo analogues [6]. The choice of crystal system appears to be influenced by the specific halogen substitution pattern and the resulting intermolecular interaction networks.

The tribromo derivative, 1,2,3-tribromo-5-nitrobenzene, crystallizes in the triclinic space group P1̄ with two molecules per asymmetric unit [6] [7]. This compound exhibits polarized Br⋯Br intermolecular halogen bonds that contribute significantly to crystal stability [7]. In contrast, the dibromo-iodo compound crystallizes in the monoclinic space group P2₁/c and displays unusual Br⋯I halogen bonds where the more electronegative bromine acts as a donor and the less electronegative iodine serves as an acceptor [6] [7].

The nitro group orientation varies considerably among these compounds. While the tetrafluoro derivative shows a consistent 41.68(28)° twist [1], the tribromo and dibromo-iodo compounds exhibit variable torsional angles depending on the local molecular environment and packing constraints [6]. The consistent twist angle in the tetrafluoro compound likely results from the uniform repulsive interactions created by the four fluorine substituents.

Intermolecular Interactions and Packing Motifs

The crystal structure of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is stabilized through a complex network of intermolecular interactions that create a three-dimensional molecular assembly [1]. The primary stabilizing interactions involve oxygen-bromine contacts, while fluorine-fluorine interactions play a secondary role in determining the overall packing arrangement.

Primary Stabilizing Interactions: Oxygen-Bromine Contacts

The most significant intermolecular interactions in the crystal structure are the strong oxygen-bromine contacts involving the nitro group oxygen atom O1 and bromine atom Br1 [1]. Two distinct O⋯Br contacts are observed with distances of 3.150(2) Å and 3.201(2) Å, both significantly shorter than the sum of van der Waals radii (approximately 3.37 Å) [1].

Interaction TypeDistance (Å)Symmetry OperationInteraction Strength
Br1⋯O1 (Type I)3.150(2) [1]−x+2, −y+1, z−1/2 [1]Strong
Br1⋯O1 (Type II)3.201(2) [1]−x+3/2, y−1/2, z−1/2 [1]Strong
O2⋯F32.823(3) [1]x−1/2, −y+1/2, z [1]Weak

These oxygen-bromine interactions represent classical halogen bonding, where the electropositive bromine atom acts as a halogen bond donor to the electronegative oxygen atom [1] [9]. The formation of these contacts creates a three-dimensional molecular network that provides the primary stabilization for the crystal structure [1]. The angular geometry of these interactions follows the typical linear arrangement expected for halogen bonds, with angles approaching 180° [1].

Secondary Interactions: Fluorine-Fluorine Contacts

The fluorine-fluorine interactions in the crystal structure are considerably weaker than the oxygen-bromine contacts and contribute only minimally to crystal stabilization [1]. The observed F⋯F distances range from 2.863(3) to 2.908(3) Å, which are close to the sum of van der Waals radii for fluorine atoms (2.94 Å) [1].

Fluorine InteractionDistance (Å)van der Waals Sum (Å)Contribution
F2⋯F32.863(3) [1]2.94 [1]Minor
F2⋯F42.901(2) [1]2.94 [1]Minor
F3⋯F42.877(2) [1]2.94 [1]Minor
F1⋯F22.908(3) [1]2.94 [1]Minor

The proximity of these distances to the van der Waals limit indicates that the fluorine-fluorine interactions are primarily repulsive rather than attractive [1]. This observation contrasts with some fluorinated aromatic compounds where attractive F⋯F interactions can contribute to crystal stability [10] [11]. The absence of significant π^F^⋯π^F^ stacking or C—X⋯π^F^ interactions further emphasizes the limited role of fluorine in crystal stabilization [1].

Packing Motifs and Crystal Architecture

The crystal packing of benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is primarily determined by the oxygen-bromine halogen bonding network, with secondary contributions from close-packing principles [1]. The absence of strong fluorine-mediated interactions means that the crystal structure is largely controlled by the bromine-oxygen contacts and geometric packing efficiency.

The three-dimensional network formed by the O⋯Br interactions creates channels and cavities within the crystal structure that accommodate the tetrafluorinated benzene rings [1]. This packing arrangement maximizes the number of favorable halogen bonding interactions while minimizing unfavorable steric contacts between the bulky halogen substituents.

The relatively low melting point of 321 K for this compound reflects the moderate strength of the intermolecular interactions [1]. While the oxygen-bromine contacts provide significant stabilization, the overall crystal cohesion is not as strong as might be expected from a highly halogenated aromatic compound, indicating that packing efficiency and entropy considerations play important roles in determining the crystal stability [1].

Comparison with Related Halogenated Systems

The intermolecular interaction pattern in benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- differs markedly from those observed in other polyhalogenated nitrobenzenes [6] [7] [12]. The tribromo and dibromo-iodo analogues rely primarily on halogen-halogen interactions for crystal stabilization, whereas the tetrafluoro compound depends on oxygen-halogen contacts [6] [7].

Interaction ComparisonDistance Range (Å)Interaction StrengthContribution to Packing
O⋯Br (tetrafluoro compound)3.150-3.201 [1]StrongPrimary stabilizing
Br⋯Br (tribromo compound)3.0-3.4 [6] [7]StrongPrimary stabilizing
Br⋯I (dibromo-iodo compound)3.1-3.5 [6] [7]StrongPrimary stabilizing
F⋯F (tetrafluoro compound)2.863-2.908 [1]WeakMinor

This variation in interaction types demonstrates the sensitivity of crystal packing to the specific halogen substitution pattern and highlights the importance of considering both electronic and steric factors when predicting crystal structures of polyhalogenated aromatic compounds [13] [14].

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

272.90485 g/mol

Monoisotopic Mass

272.90485 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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